N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide
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Overview
Description
N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyanocyclobutyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-amino-2-fluoro-N-methylbenzamide. This intermediate is then reacted with cyclobutanone and trimethylsilyl cyanide under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(1-Cyanocyclobutylamino)-2-fluoro-N-methylbenzamide: This compound shares a similar core structure but differs in the substituents attached to the benzamide ring.
N-(1-Cyanocyclobutyl)-N-methyl-4-[(trifluoromethyl)sulfonyl]benzamide: Another related compound with a sulfonyl group instead of a fluoro group.
Uniqueness
N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide is unique due to the combination of its cyanocyclobutyl, fluoro, and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2O/c1-20(13(8-19)5-2-6-13)12(21)10-4-3-9(15)7-11(10)14(16,17)18/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSYHSJSAVISDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)F)C(F)(F)F)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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